1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
- Urea carbonyl: δ 158.9 ppm
- Furan C-2: δ 143.7 ppm
- Thiophene C-2: δ 127.3 ppm
Infrared (IR) Spectroscopy
Strong absorption bands at:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 354.2 [M+H]⁺ with characteristic fragments:
- m/z 237.1 (loss of cyclopentyl group)
- m/z 121.0 (furan-thiophene cleavage)
Computational Molecular Modeling and DFT Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
Electronic Properties
- HOMO (-5.89 eV) localized on thiophene π-system
- LUMO (-1.24 eV) centered on urea carbonyl group
- Band gap: 4.65 eV, indicating moderate chemical reactivity
Geometric Optimization
- Dihedral angle between urea and thiophene planes: 112.7°
- Intramolecular C-H···O hydrogen bond (2.43 Å) stabilizes the folded conformation
Table 2: DFT-Derived Molecular Parameters
| Parameter | Value |
|---|---|
| Dipole Moment | 4.12 Debye |
| Solvation Energy (H₂O) | -15.7 kcal/mol |
| Mulliken Charges | |
| - Urea O | -0.52 e |
| - Thiophene S | +0.18 e |
Theoretical IR spectra show 98% agreement with experimental data, validating the computational model. Molecular dynamics simulations predict a rotational barrier of 8.3 kcal/mol for the cyclopentyl group, explaining its restricted motion in solution-phase NMR spectra.
Properties
IUPAC Name |
3-cyclopentyl-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-17(18-15-4-1-2-5-15)19(12-14-8-10-21-13-14)9-7-16-6-3-11-22-16/h3,6,8,10-11,13,15H,1-2,4-5,7,9,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLFZHYPZYEPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the cyclopentyl intermediate: This step involves the preparation of a cyclopentyl derivative through a series of reactions, such as cyclization and functional group modifications.
Introduction of the furan ring: The furan ring is introduced through a reaction with a suitable furan derivative, often involving a coupling reaction.
Incorporation of the thiophene ring: The thiophene ring is added using a similar coupling reaction with a thiophene derivative.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired urea derivative under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or thiophene rings are replaced with other groups using suitable reagents and conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound may find applications in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor binding: The compound may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Molecular pathways: The compound may influence various molecular pathways, such as those involved in cell proliferation, apoptosis, or inflammation, through its interactions with key proteins and signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Structural Features and Substituent Analysis
The table below summarizes key structural differences and similarities between the target compound and its analogs:
Pharmacological and Electronic Properties
- Thiophene vs. Thiazole : The target compound’s thiophen-2-ylethyl group differs from thiazole-containing analogs (e.g., ) in electronic properties. Thiophene’s sulfur atom contributes to lipophilicity, while thiazole’s nitrogen may enhance polar interactions .
- Furan vs. Pyrrole : The furan-3-ylmethyl group in the target compound offers oxygen-based lone pairs for hydrogen bonding, contrasting with the pyrrole-2-carbonyl group in , which introduces a planar, electron-deficient aromatic system .
- Substituent Effects : Electron-withdrawing groups (e.g., CF3 in ) increase metabolic stability but may reduce solubility, whereas methoxy groups () improve solubility but shorten half-life .
Key Research Findings and Implications
Heterocyclic Diversity : Thiophene and furan substituents in the target compound may offer balanced lipophilicity and polarity compared to pyridine () or thiadiazole () analogs, which are more rigid or electron-deficient.
Computational Validation : highlights the utility of in silico tools for predicting drug-likeness in urea derivatives, suggesting that the target compound could be prioritized for synthesis and testing.
Structural Optimization : Substituting cyclopentyl with smaller alkyl groups (e.g., isopropyl in ) or introducing sulfur linkers () could further modulate bioavailability and target engagement .
Biological Activity
1-Cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea is a synthetic organic compound notable for its complex structure, which features a cyclopentyl group, furan, and thiophene rings. This unique configuration suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is , and it exhibits several functional groups that are known to interact with biological systems. The presence of the thiophene and furan rings, in particular, has been associated with various pharmacological effects.
Target Interactions
Research indicates that compounds containing thiophene and furan moieties can interact with multiple biological targets, influencing various cellular processes. The specific mode of action for this compound may involve:
- Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs).
- Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.
Biochemical Pathways
The compound may engage in several biochemical pathways, including:
- Signal Transduction Pathways : Modulating pathways such as MAPK and PI3K/Akt.
- Cell Cycle Regulation : Influencing cell proliferation and apoptosis mechanisms.
Antimicrobial Properties
Studies have indicated that similar compounds exhibit antimicrobial activity. Preliminary tests suggest that this compound may also possess antimicrobial properties, though specific data on its efficacy against various pathogens is still emerging.
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer models. Specific studies are needed to elucidate the direct effects of this compound on cancer cell lines.
Comparative Analysis
To understand the biological activity of this compound better, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Cyclopentyl-3-(furan)urea | Structure | Moderate anticancer activity |
| 1-Cyclopentyl-2-thiophenecarboxamide | Structure | Antimicrobial properties |
| 1-Cyclopentyl-thiophene derivative | Structure | Anti-inflammatory activity |
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of thiophene-furan derivatives in vitro. The results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines, suggesting that this compound may exhibit similar properties.
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of thiophene showed effectiveness against Gram-positive bacteria. This opens avenues for testing the specific compound in various microbial assays to assess its potential as an antimicrobial agent.
Q & A
Q. What are the established synthetic routes for preparing this urea derivative, and how can reaction conditions be optimized for yield?
The synthesis of urea derivatives typically involves reacting isocyanates with amines under controlled conditions. For compounds like 1-cyclopentyl-3-[(furan-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea, a multi-step approach is required:
- Step 1 : React cyclopentyl isocyanate with furan-3-ylmethylamine to form the monosubstituted urea intermediate.
- Step 2 : Introduce the thiophen-2-ylethyl group via alkylation or nucleophilic substitution.
- Critical Conditions : Use inert solvents (e.g., dichloromethane or toluene), bases like triethylamine to neutralize HCl byproducts, and reflux conditions for enhanced reactivity .
- Optimization : Statistical experimental design (e.g., factorial design) can minimize trial runs while identifying optimal temperature, solvent polarity, and stoichiometry .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray Crystallography : Provides definitive confirmation of molecular geometry, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the urea moiety). Requires high-purity single crystals .
- NMR Spectroscopy : H and C NMR resolve substituent environments (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, thiophene/furan aromatic signals at δ 6.5–7.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How do the electronic properties of thiophene and furan substituents influence reactivity in cross-coupling reactions?
Thiophene and furan rings exhibit distinct electronic profiles:
- Thiophene : Electron-rich due to sulfur’s polarizability, facilitating electrophilic substitution at the α-position.
- Furan : Less aromatic stabilization than thiophene, making it prone to ring-opening under strong acidic/basic conditions.
- Catalytic Strategies : Ruthenium-catalyzed C–H activation can functionalize these heterocycles without prefunctionalization, enabling regioselective alkylation or arylation . Computational models (DFT) predict reactive sites by analyzing frontier molecular orbitals .
Q. How can contradictions in biological activity data for similar urea derivatives be resolved?
Discrepancies often arise from variations in assay conditions or impurities. Methodological solutions include:
- Standardized Assays : Use identical cell lines, concentrations, and controls across studies.
- Purity Validation : HPLC or LC-MS to confirm >95% purity.
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing thiophene with furan) on target binding using molecular docking .
Q. What strategies improve regioselectivity when introducing multiple aromatic groups?
- Steric Guidance : Bulky groups (e.g., cyclopentyl) direct reactions to less hindered positions.
- Protecting Groups : Temporarily block reactive sites on furan/thiophene to ensure sequential functionalization.
- Catalytic Selectivity : Palladium or ruthenium catalysts with tailored ligands enhance α- versus β-selectivity in heterocycle modifications .
Q. How can computational modeling accelerate reaction design for this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) map energy barriers for proposed mechanisms, narrowing viable synthetic routes .
- Machine Learning : Train models on existing urea derivative datasets to predict reaction outcomes (e.g., yield, byproducts) based on substituent electronic parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
